hERG Channel Liability: Reduced Cardiac Safety Risk Relative to Structural Analogs
In a standardized radioligand displacement assay using human ERG (hERG) expressed in HEK cells, N-ethylpyridazin-3-amine exhibited an IC₅₀ of 25.1 µM for the hERG potassium channel, a key predictor of drug-induced QT prolongation and cardiac arrhythmia [1]. This value places the compound in a moderate-to-low risk category for hERG blockade. When evaluated against the broader pyridazine chemical space, this IC₅₀ is notably less potent than many advanced pyridazine-based kinase inhibitors, which often exhibit hERG IC₅₀ values in the sub-micromolar to low micromolar range [2].
| Evidence Dimension | hERG Channel Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 25.1 µM (25,100 nM) |
| Comparator Or Baseline | Pyridazine-based drug candidates (class baseline): Often <1–10 µM |
| Quantified Difference | 2.5-fold to >25-fold lower hERG blockade potency relative to many advanced leads |
| Conditions | Displacement of [³H]-labeled ligand from human ERG expressed in HEK cells, 3 hr incubation |
Why This Matters
For researchers prioritizing safety profiles in early drug discovery, a higher hERG IC₅₀ indicates a reduced likelihood of cardiac toxicity, making N-ethylpyridazin-3-amine a strategically advantageous scaffold for lead optimization.
- [1] BindingDB. (2025). BDBM50394155 (N-ethylpyridazin-3-amine) – hERG Affinity Data. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394155 View Source
- [2] Garrido, A., et al. (2017). hERG Liability in Kinase Inhibitor Development: A Review. Journal of Medicinal Chemistry, 60(15), 6455–6475. View Source
